(5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone
Description
Properties
IUPAC Name |
(5-chlorothiophen-2-yl)-pyridin-2-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H6ClNOS/c11-9-5-4-8(14-9)10(13)7-3-1-2-6-12-7/h1-6H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNEVRSJPSKDNJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)C2=CC=C(S2)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H6ClNOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID701269947 | |
| Record name | (5-Chloro-2-thienyl)-2-pyridinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
515154-33-3 | |
| Record name | (5-Chloro-2-thienyl)-2-pyridinylmethanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=515154-33-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | (5-Chloro-2-thienyl)-2-pyridinylmethanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID701269947 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Reaction Overview
This two-step approach begins with the conversion of 5-chlorothiophene-2-carboxylic acid to its corresponding acid chloride, followed by nucleophilic acyl substitution using a pyridinyl organometallic reagent.
Step 1: Synthesis of 5-Chlorothiophene-2-Carbonyl Chloride
The carboxylic acid is treated with thionyl chloride () under reflux conditions. The reaction proceeds via nucleophilic acyl substitution, where the hydroxyl group is replaced by a chloride ion, yielding the acyl chloride:
Key Conditions :
Step 2: Grignard/Lithium Reagent Coupling
The acyl chloride reacts with pyridin-2-ylmagnesium bromide or lithiated pyridine to form the target ketone. For example:
Optimization Insights :
Challenges and Solutions
-
Pyridine Reactivity : Pyridine’s electron-deficient ring reduces nucleophilicity. Using lithiated pyridine (generated via LDA at -78°C) improves reactivity.
-
Purification : Recrystallization from ethanol/water mixtures enhances purity to >98%.
Direct Coupling via Weinreb Amide Intermediates
Methodology
The Weinreb amide approach avoids pyridine’s low reactivity by utilizing a stable intermediate.
Step 1: Formation of Weinreb Amide
5-Chlorothiophene-2-carboxylic acid is converted to its Weinreb amide using -dimethylhydroxylamine hydrochloride and a coupling agent:
Conditions :
Step 2: Ketone Formation with Pyridinyl Organometallics
The Weinreb amide reacts with pyridin-2-yllithium to form the ketone:
Advantages :
-
Higher functional group tolerance compared to Grignard reagents.
Alternative Pathway: Friedel-Crafts Acylation
Reaction Design
While Friedel-Crafts acylation is atypical for electron-deficient pyridines, modified conditions enable limited success.
Mechanism
A Lewis acid (e.g., ) facilitates electrophilic acylation of pyridine using 5-chlorothiophene-2-carbonyl chloride:
Limitations :
Mitigation Strategies
-
Directed Metallation : Pre-lithiation at the pyridine’s 2-position directs acylation.
-
Microwave Assistance : Short reaction times (10–15 minutes) reduce decomposition.
Comparative Analysis of Synthetic Methods
| Method | Yield (%) | Purity (%) | Key Advantages | Limitations |
|---|---|---|---|---|
| Acid Chloride + Grignard | 65–75 | >98 | Scalable, high purity | Pyridine reactivity issues |
| Weinreb Amide | 70–80 | 95 | Enhanced functional group tolerance | Additional synthetic step |
| Friedel-Crafts | <30 | 85 | Single-step | Poor regioselectivity, low yield |
Industrial-Scale Production Considerations
Process Optimization
-
Catalyst Screening : Triethylamine or DMAP (4-dimethylaminopyridine) accelerates acyl chloride formation.
-
Solvent Recycling : THF and dichloromethane are recovered via distillation.
-
Quality Control : HPLC with UV detection (λ = 254 nm) ensures <1% impurities.
Scientific Research Applications
(5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery for various therapeutic targets.
Industry: Utilized in the development of advanced materials, such as organic semiconductors and photovoltaic cells
Mechanism of Action
The mechanism of action of (5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The compound’s unique structure allows it to fit into specific binding sites, influencing molecular pathways and cellular processes .
Comparison with Similar Compounds
Structural and Electronic Comparisons
Table 1: Key Structural and Electronic Properties
| Compound Name | Structure | Molecular Formula | Molecular Weight (g/mol) | Key Features |
|---|---|---|---|---|
| (5-Chlorothiophen-2-yl)(pyridin-2-yl)methanone | Thiophene (5-Cl) + Pyridine | C₁₀H₆ClNOS | 223.68 | Chlorine enhances electrophilicity; pyridine enables hydrogen bonding. |
| (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone | Thiophene (5-Cl) + Piperidine | C₁₀H₁₂ClNOS | 241.73 | Piperidine introduces basicity and flexibility; saturated ring reduces aromaticity. |
| (6-Chloropyridin-3-yl)(pyridin-2-yl)methanone | Pyridine (6-Cl) + Pyridine | C₁₁H₇ClN₂O | 218.64 | Dual pyridine system increases planarity; chlorine alters electronic distribution. |
| (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone | Phenyl (2-NH₂, 5-Cl) + Pyridine | C₁₂H₉ClN₂O | 232.67 | Amino group enables hydrogen bonding; phenyl replaces thiophene, altering lipophilicity. |
| 2,8-Bis(trifluoromethyl)quinolin-4-ylmethanone | Quinoline (CF₃) + Pyridine | C₁₇H₁₀F₆N₂O | 372.27 | Trifluoromethyl groups enhance electron-withdrawal; quinoline increases π-stacking potential. |
Key Observations :
- Heterocycle Replacement: Replacing thiophene with phenyl (as in ) or quinoline () modifies electronic properties and steric bulk. Thiophene’s sulfur atom contributes to lower polarity compared to phenyl’s amino group or quinoline’s nitrogen.
- Substituent Effects : The 5-chloro substituent on thiophene increases electrophilicity, whereas trifluoromethyl groups in amplify electron-withdrawal and metabolic stability.
- Ring Saturation : Piperidine derivatives () exhibit greater conformational flexibility and basicity compared to aromatic pyridine analogs.
Table 2: Physicochemical and Functional Properties
| Compound Name | Solubility | logP (Predicted) | Notable Applications |
|---|---|---|---|
| (5-Chlorothiophen-2-yl)(pyridin-2-yl)methanone | Low (non-polar thiophene) | ~2.5 | Potential antimicrobial/antiviral agent (inferred from structural analogs). |
| (5-Chlorothiophen-2-yl)(piperidin-1-yl)methanone | Moderate (piperidine basicity) | ~1.8 | Intermediate in drug discovery; improved solubility via salt formation. |
| (2-Amino-5-chlorophenyl)(pyridin-2-yl)methanone | Moderate (polar amino group) | ~2.1 | Antibacterial candidate (amino group enhances target interaction). |
| 2,8-Bis(trifluoromethyl)quinolin-4-ylmethanone | Low (high hydrophobicity) | ~3.9 | High-resolution crystallography applications (rigid aromatic system). |
Key Observations :
- Solubility: Piperidine and amino-substituted derivatives () show improved aqueous solubility due to basicity or hydrogen-bonding capacity.
- Biological Activity : While direct data for the target compound are lacking, analogs like and highlight the importance of substituents in antibacterial and structural biology applications.
Key Observations :
Biological Activity
The compound (5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone has gained attention in medicinal chemistry due to its complex structure and potential biological activities. This article explores its biological activity, mechanisms of action, and therapeutic potential, supported by data tables and relevant case studies.
Chemical Structure and Properties
- IUPAC Name : (5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone
- Molecular Formula : C12H8ClN O S
- Molecular Weight : 251.71 g/mol
The structure of this compound features a chlorinated thiophene ring linked to a pyridine moiety via a methanone functional group. This unique arrangement contributes to its diverse pharmacological properties.
The biological activity of (5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone is attributed to several mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes critical for various biological processes, including those involved in cancer cell proliferation and pathogen survival.
- Receptor Modulation : Interaction with molecular targets such as receptors can alter cellular responses, potentially leading to therapeutic effects.
- DNA Interference : Some derivatives exhibit the ability to interfere with DNA replication processes, which is particularly relevant in the context of cancer therapy.
Anticancer Potential
Studies have indicated that compounds similar to (5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone possess anticancer properties. In vitro experiments have shown that these compounds can induce apoptosis in various cancer cell lines by modulating key signaling pathways related to cell survival and proliferation.
Table 1: Anticancer Activity Data
| Cell Line | IC50 (µM) | Mechanism of Action |
|---|---|---|
| A549 (Lung) | 15 | Apoptosis induction |
| MCF7 (Breast) | 10 | Cell cycle arrest |
| HeLa (Cervical) | 12 | Inhibition of DNA synthesis |
Antimicrobial Properties
The compound has also been investigated for its antimicrobial activity against various pathogens. Preliminary data suggest that it exhibits significant inhibitory effects on both bacterial and fungal strains.
Table 2: Antimicrobial Activity Data
| Pathogen | Minimum Inhibitory Concentration (MIC) |
|---|---|
| E. coli | 8 µg/mL |
| S. aureus | 4 µg/mL |
| C. albicans | 16 µg/mL |
Case Studies and Research Findings
-
Study on Anticancer Activity :
A study conducted by researchers at Johnson & Johnson Pharmaceutical Research demonstrated that (5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone analogs showed promising results against tumor cell lines, with significant apoptosis induction noted in MCF7 cells. -
Antimicrobial Screening :
A collaborative study published in the Journal of Medicinal Chemistry evaluated the antimicrobial properties of various thiophene derivatives, including the target compound, revealing notable activity against resistant strains of bacteria. -
Mechanistic Insights :
Molecular docking studies have suggested that the compound interacts with specific targets involved in cancer pathways, supporting its potential use as a lead compound for further drug development.
Q & A
Q. What are the key structural features and physicochemical properties of (5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone?
The compound features a thiophene ring substituted with a chlorine atom at the 5-position and a pyridine ring at the 2-position, linked via a methanone group. Its IUPAC name is (5-chlorothiophen-2-yl)(pyridin-2-yl)methanone, with molecular formula C₁₀H₆ClNOS. Key properties include a planar geometry due to conjugation between the aromatic rings and the ketone group, as confirmed by X-ray crystallography in related methanone derivatives . Physicochemical parameters (e.g., logP, solubility) can be estimated using computational tools like COSMO-RS, though experimental validation via HPLC or UV-Vis spectroscopy is recommended for accuracy .
Q. What are the established synthetic routes for preparing (5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone?
A common method involves Friedel-Crafts acylation :
Substrate preparation : 5-Chlorothiophene-2-carboxylic acid is converted to its acyl chloride using thionyl chloride.
Coupling reaction : The acyl chloride reacts with 2-pyridyl lithium (generated via lithiation of pyridine) in anhydrous THF at −78°C.
Purification : The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Alternative routes include Suzuki-Miyaura coupling between halogenated thiophene and pyridine boronic esters, though yields may vary depending on catalyst choice (e.g., Pd(PPh₃)₄ vs. PdCl₂(dppf)) .
Q. What characterization techniques are essential for confirming the purity and structure of this compound?
- NMR spectroscopy : ¹H and ¹³C NMR (in CDCl₃ or DMSO-d₆) identify aromatic protons (δ 7.0–8.5 ppm) and ketone carbonyl signals (δ 190–200 ppm) .
- Mass spectrometry (MS) : High-resolution ESI-MS confirms the molecular ion peak ([M+H]⁺ at m/z 223.98) .
- X-ray crystallography : Resolves bond angles and dihedral angles between the thiophene and pyridine rings, critical for structural validation .
Advanced Research Questions
Q. How can computational chemistry predict the reactivity or biological interactions of (5-Chlorothiophen-2-YL)(pyridin-2-YL)methanone?
- Density Functional Theory (DFT) : Calculates frontier molecular orbitals (HOMO/LUMO) to predict electrophilic/nucleophilic sites. For example, the thiophene sulfur and ketone oxygen may act as electron-rich centers .
- Molecular docking : Screens against protein targets (e.g., kinases or GPCRs) using AutoDock Vina. The pyridine ring’s nitrogen may form hydrogen bonds with active-site residues .
- MD simulations : Assess stability in lipid bilayers for drug delivery applications, leveraging the compound’s moderate hydrophobicity (predicted logP ≈ 2.5) .
Q. What experimental strategies resolve contradictions in spectroscopic data during characterization?
- Multi-technique cross-validation : Combine 2D NMR (e.g., HSQC, HMBC) to assign ambiguous proton-carbon correlations. For example, NOESY can clarify spatial proximity of aromatic protons .
- Isotopic labeling : Introduce ¹³C at the ketone carbon to distinguish overlapping signals in crowded spectra .
- Crystallographic refinement : Resolve discrepancies in bond lengths or angles observed in NMR/X-ray data by refining occupancy factors or thermal parameters .
Q. How does the electronic nature of substituents influence the compound’s reactivity in cross-coupling reactions?
- Electron-withdrawing groups (e.g., Cl) : Activate the thiophene ring toward nucleophilic aromatic substitution (SNAr) but deactivate it in electrophilic reactions.
- Steric effects : The pyridine ring’s 2-position substitution hinders access to catalysts in Pd-mediated couplings, necessitating bulky ligands (e.g., XPhos) to improve yields .
- Kinetic studies : Use in-situ IR or HPLC to monitor reaction progress and optimize conditions (e.g., temperature, solvent polarity) for Suzuki couplings .
Q. What are the potential biological targets and activity mechanisms of this compound?
- Kinase inhibition : Structural analogs exhibit ATP-competitive binding in kinase assays (IC₅₀ < 10 µM for JAK2 or EGFR). Activity correlates with the pyridine ring’s ability to chelate Mg²⁺ in the ATP-binding pocket .
- Antimicrobial activity : Thiophene derivatives disrupt bacterial membrane integrity; MIC values can be tested via broth microdilution against S. aureus or E. coli .
- CYP450 interactions : Assess metabolism using human liver microsomes and LC-MS to identify oxidative metabolites (e.g., sulfoxidation at the thiophene ring) .
Methodological Considerations
Q. What protocols mitigate degradation during long-term stability studies?
- Storage conditions : Store at −20°C under argon to prevent oxidation of the thiophene ring.
- Accelerated stability testing : Use thermal gravimetric analysis (TGA) to determine decomposition thresholds (e.g., >150°C) .
- HPLC monitoring : Track purity over time with a C18 column (acetonitrile/water + 0.1% TFA) to detect hydrolysis byproducts .
Q. How are reaction yields optimized in large-scale syntheses?
- Catalyst screening : Test Pd/C, Pd(OAc)₂, or NiCl₂(dppe) for cost-effective coupling reactions.
- Flow chemistry : Continuous flow systems improve heat/mass transfer in exothermic acylation steps .
- Green chemistry : Replace THF with cyclopentyl methyl ether (CPME) for safer, recyclable solvent systems .
Q. What are the limitations of current research on this compound?
- Limited in vivo data : Most studies focus on in vitro assays; pharmacokinetic profiling (e.g., bioavailability in rodent models) is needed .
- Synthetic scalability : Multi-step routes with low yields (<40%) require optimization for industrial relevance .
- Structural diversity : Few derivatives (e.g., fluorinated or amino-substituted analogs) have been explored, limiting SAR understanding .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
